

Elucidating the Architectural Complexity of Aspochalasin A: A Technical Guide

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Compound of Interest

Compound Name: Aspochalasin A

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the chemical structure elucidation of **Aspochalasin A**, a member of the cytochalasan family of fungal secondary metabolites. This document details the key experimental protocols and presents quantitative data integral to the determination of its complex molecular architecture.

Introduction to Aspochalasin A

Aspochalasin A belongs to the aspochalasins, a subclass of the cytochalasan natural products, which are characterized by a highly substituted isoindolone ring fused to a macrocyclic ring. These compounds are biosynthesized by various fungal species, including those of the genus *Aspergillus*. The intricate and stereochemically rich structure of aspochalasins has made their structure elucidation a challenging and multifaceted endeavor, relying on a combination of advanced spectroscopic and analytical techniques. Furthermore, their diverse biological activities, including cytotoxic and antimicrobial properties, make them attractive targets for drug discovery and development. A precise understanding of their chemical structure is paramount for elucidating their mechanism of action and for guiding synthetic and medicinal chemistry efforts.

Core Methodologies in Structure Elucidation

The determination of **Aspochalasin A**'s structure follows a systematic workflow common in natural product chemistry. This process involves the initial isolation and purification of the compound, followed by the determination of its molecular formula and detailed structural analysis using a suite of spectroscopic methods.

Isolation and Purification

Aspochalasin A is typically isolated from the fermentation broth of a producing fungal strain, such as *Aspergillus* sp. The general procedure involves:

- Extraction: The fungal culture is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous culture medium and mycelia.
- Chromatography: The crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds. This often involves:
 - Column Chromatography: Using silica gel or other stationary phases with a gradient of organic solvents (e.g., hexane, ethyl acetate, methanol) to perform a preliminary separation based on polarity.
 - High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase (e.g., C18) or normal-phase column with a suitable mobile phase to yield pure **Aspochalasin A**.

Determination of Molecular Formula

The elemental composition of **Aspochalasin A** is determined using high-resolution mass spectrometry (HRMS).

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

- Instrumentation: A high-resolution mass spectrometer, such as a Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of the purified **Aspochalasin A** is prepared in a suitable solvent (e.g., methanol or acetonitrile).

- Analysis: The sample solution is infused into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer.
- Data Acquisition: Mass spectra are acquired in positive or negative ion mode. The high resolving power of the instrument allows for the accurate mass measurement of the molecular ion (e.g., $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$).
- Data Analysis: The measured accurate mass is used to calculate the elemental composition, which, in conjunction with the degrees of unsaturation, provides the molecular formula. For instance, a new aspochalasin, aspochalasin H1, with a molecular formula of $C_{24}H_{35}NO_5$ was identified by its quasi-molecular ion peaks in HRESIMS.[\[1\]](#)[\[2\]](#)

Spectroscopic Structure Elucidation

The detailed connectivity and stereochemistry of **Aspochalasin A** are elucidated primarily through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon skeleton and the relative orientation of protons in the molecule.

Experimental Protocol: NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Sample Preparation: A few milligrams of purified **Aspochalasin A** are dissolved in a deuterated solvent (e.g., $CDCl_3$, CD_3OD , or $DMSO-d_6$). Tetramethylsilane (TMS) is typically used as an internal standard.
- 1D NMR Spectra:
 - 1H NMR: Provides information on the chemical environment, multiplicity (splitting pattern), and integration (number of protons) of each proton.

- ^{13}C NMR: Reveals the number of non-equivalent carbons and their chemical environment (e.g., carbonyl, olefinic, aliphatic).
- 2D NMR Spectra:
 - COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) coupling networks, establishing connectivity between adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (^1H - ^{13}C) pairs.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and assembling the overall carbon framework.
 - ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing critical information for determining the relative stereochemistry of the molecule.

Quantitative NMR Data

The following table summarizes the ^1H and ^{13}C NMR data for Aspochalasin H, a closely related analogue of **Aspochalasin A**. This data is representative of the type of information used to piece together the structure of aspochalasins.

Position	δ C (ppm)	δ H (ppm, mult., J in Hz)
1	172.1	
3	63.8	3.85 (m)
4	42.1	2.65 (m)
5	31.5	1.80 (m), 1.65 (m)
6	131.2	5.40 (dd, 15.5, 8.0)
7	135.5	6.05 (d, 15.5)
8	58.2	3.10 (d, 10.0)
9	68.2	4.40 (d, 1.9)
10	40.2	2.60 (m)
11	21.2	1.30 (m)
12	22.5	1.29 (m)
13	128.5	5.39 (s)
14	45.1	3.02 (d, 11.5)
15	30.1	1.56 (m)
16	38.5	2.29 (m), 2.10 (m)
17	72.9	3.78 (m)
18	78.4	3.80 (m)
19	61.7	
20	54.7	2.82 (s)
21	210.1	
22	23.5	1.21 (d, 7.0)
23	18.9	1.76 (s)
24	12.5	1.42 (s)

25	20.1	0.91 (d, 2.5)
26	19.8	0.90 (d, 2.5)

Data for Aspochalasin H as reported in the literature.[\[3\]](#)

Final Structure Confirmation

While spectroscopic data provides the planar structure and relative stereochemistry, absolute configuration is often determined by additional methods.

X-ray Crystallography

The definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

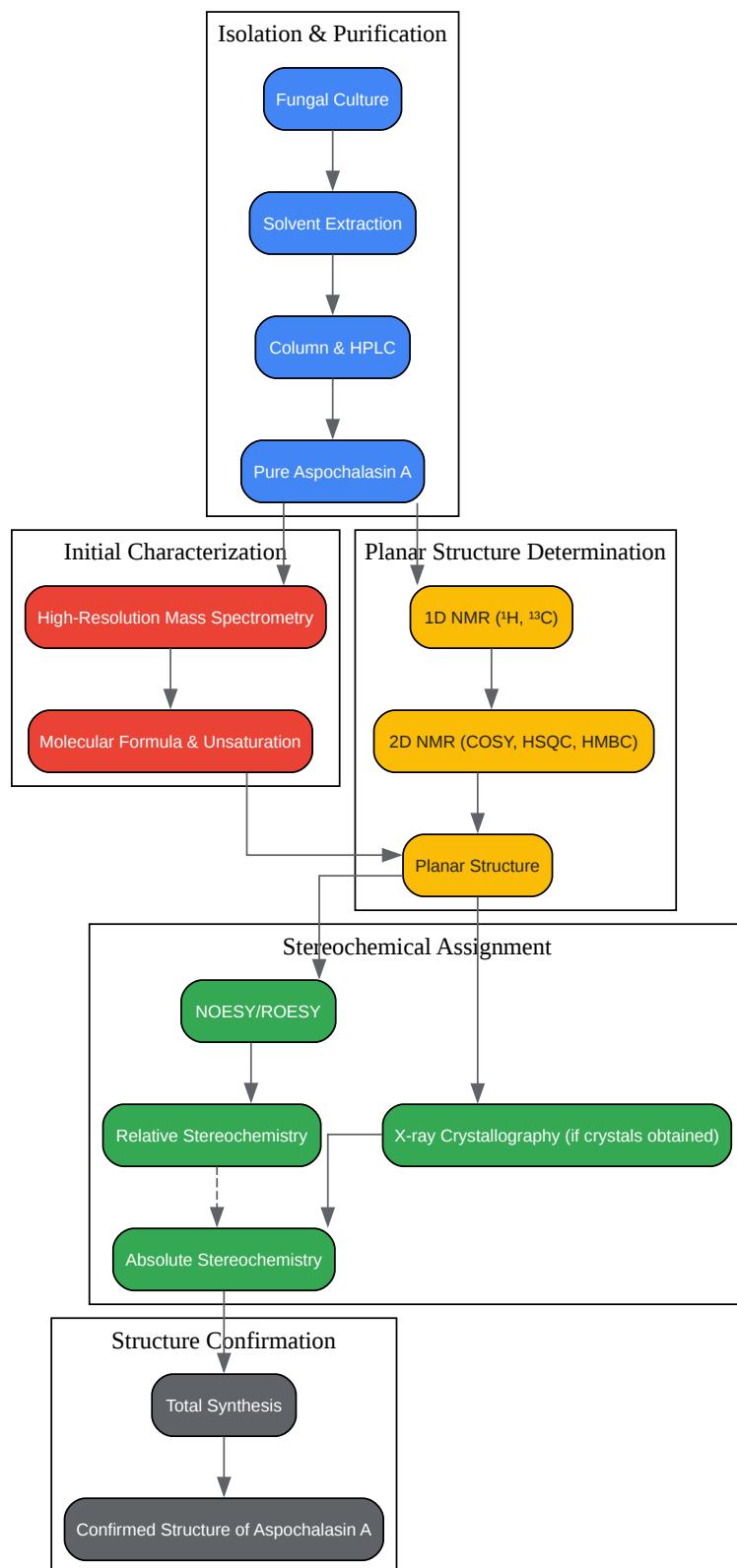
- Crystallization: High-quality single crystals of **Aspochalasin A** are grown, typically by slow evaporation of a solvent from a concentrated solution of the pure compound.
- Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a detailed 3D model of the molecule, including atomic coordinates and bond lengths/angles. The structure of aspochalazine A, a related compound, was confirmed using this technique.[\[3\]](#)

Total Synthesis

The unambiguous confirmation of a proposed structure is often achieved through its total synthesis. The synthesis of a molecule with the same physical and spectroscopic properties as the natural product provides unequivocal proof of its structure. The total synthesis of several aspochalasin family members has been reported, solidifying their structural assignments.[\[4\]](#)[\[5\]](#)

Logical Workflow for Structure Elucidation

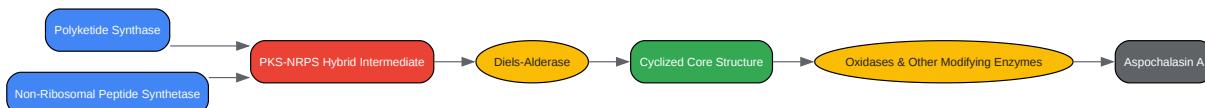
The following diagram illustrates the logical flow of experiments and data analysis in the structure elucidation of **Aspochalasin A**.

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Caption: Logical workflow for the structure elucidation of **Aspochalasin A**.

Biosynthetic Pathway Considerations

Understanding the biosynthetic pathway of aspochalasins can also provide clues to their structure. These molecules are typically derived from the condensation of a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) product, followed by a series of enzymatic modifications. The proposed biosynthetic pathway often involves key reactions like Diels-Alder cyclizations and subsequent oxidative modifications.[6][7]



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